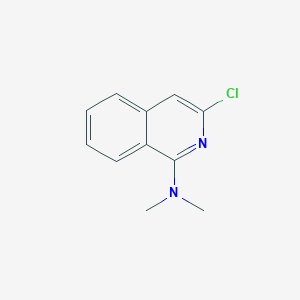3-chloro-N,N-dimethylisoquinolin-1-amine
CAS No.: 1079651-09-4
Cat. No.: VC3013814
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1079651-09-4 |
|---|---|
| Molecular Formula | C11H11ClN2 |
| Molecular Weight | 206.67 g/mol |
| IUPAC Name | 3-chloro-N,N-dimethylisoquinolin-1-amine |
| Standard InChI | InChI=1S/C11H11ClN2/c1-14(2)11-9-6-4-3-5-8(9)7-10(12)13-11/h3-7H,1-2H3 |
| Standard InChI Key | KRTGXIXASZHTHQ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=CC2=CC=CC=C21)Cl |
| Canonical SMILES | CN(C)C1=NC(=CC2=CC=CC=C21)Cl |
Introduction
Structure and Molecular Identity
3-Chloro-N,N-dimethylisoquinolin-1-amine (CAS Number: 1079651-09-4) is a substituted isoquinoline featuring a chlorine atom at the 3-position and a dimethylamino group at the 1-position. This configuration creates a versatile building block for pharmaceutical synthesis and research applications .
The compound belongs to the broader family of functionalized isoquinolines, which are important heterocyclic structures in medicinal chemistry and drug discovery. Its molecular architecture combines the aromatic isoquinoline backbone with functional groups that enable various chemical transformations and interactions.
Structural Identifiers
The unique molecular structure of 3-chloro-N,N-dimethylisoquinolin-1-amine is characterized by several key identifiers that define its chemical identity:
| Identifier | Value |
|---|---|
| CAS Registry Number | 1079651-09-4 |
| Molecular Formula | C₁₁H₁₁ClN₂ |
| Molecular Weight | 206.67 g/mol |
| IUPAC Name | 3-chloro-N,N-dimethylisoquinolin-1-amine |
| InChI | 1S/C11H11ClN2/c1-14(2)11-9-6-4-3-5-8(9)7-10(12)13-11/h3-7H,1-2H3 |
| InChI Key | KRTGXIXASZHTHQ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(Cl)=CC2=C1C=CC=C2 |
The molecular structure features the characteristic bicyclic isoquinoline system with the nitrogen atom at position 2, a chlorine substituent at position 3, and the dimethylamino group at position 1, creating a compound with specific reactivity and binding properties .
Physical and Chemical Properties
The physical and chemical properties of 3-chloro-N,N-dimethylisoquinolin-1-amine influence its behavior in chemical reactions, its stability, and its potential applications in various contexts.
Physical Characteristics
Based on available data and predictive models, the physical properties of this compound include:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Boiling Point | 334.7±27.0°C (Predicted) | |
| Density | 1.239±0.06 g/cm³ (Predicted) | |
| Acidity (pKa) | 4.33±0.50 (Predicted) | |
| Storage Conditions | Inert atmosphere, 2-8°C |
The compound displays characteristics typical of substituted isoquinolines, with a relatively high boiling point consistent with its molecular weight and polarity. The predicted pKa value suggests moderate acidity, likely influenced by the electron-withdrawing effect of the chlorine substituent and the electronic properties of the isoquinoline system .
Chemical Reactivity
The reactivity of 3-chloro-N,N-dimethylisoquinolin-1-amine is primarily determined by three key structural features:
-
The isoquinoline core, which can participate in various aromatic substitution reactions
-
The chlorine atom at position 3, which serves as a potential leaving group in nucleophilic substitution reactions
-
The dimethylamino group at position 1, which contributes to the basicity and nucleophilicity of the molecule
These features make the compound potentially useful in various synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and coordination chemistry .
Applications in Research and Development
The applications of 3-chloro-N,N-dimethylisoquinolin-1-amine span several domains in chemical research and pharmaceutical development.
Pharmaceutical Research
The compound's structural features suggest potential applications in pharmaceutical research:
-
As a building block in medicinal chemistry for developing compounds with specific biological activities
-
As an intermediate in the synthesis of more complex isoquinoline derivatives with potential therapeutic properties
-
In structure-activity relationship studies investigating the effects of substitution patterns on biological activity
Similar isoquinoline derivatives have shown promising activity in various biological contexts. For instance, related compounds with N,N-dimethylamino substituents have demonstrated inhibition of cyclin D1 and induction of cyclin-dependent kinase inhibitor-1 in cancer cell research .
Synthetic Applications
In synthetic chemistry, 3-chloro-N,N-dimethylisoquinolin-1-amine serves as:
-
A versatile intermediate for further functionalization through the reactive chlorine position
-
A scaffold for constructing more complex heterocyclic systems
-
A model compound for studying substitution effects in isoquinoline chemistry
The presence of both a leaving group (chlorine) and a nucleophilic center (dimethylamino group) makes this compound particularly valuable for diverse synthetic transformations .
| Category | Information | Source |
|---|---|---|
| GHS Pictogram | GHS07 (Warning) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| H315: Causes skin irritation | ||
| H319: Causes serious eye irritation |
| Supplier | Product Number | Purity | Package Sizes | Source |
|---|---|---|---|---|
| Molcore | MC824956 | ≥98% | Various | |
| Ambeed | AMBH996F2586 | 98% | Various | |
| BLDpharm | Not specified | 98% | 1g | |
| Shanghai Bidepharm | Not specified | ≥95% | 100mg, 250mg, 1g |
The high purity specifications (typically ≥98%) make this compound suitable for research applications requiring analytical-grade reagents. Commercial suppliers typically provide certificates of analysis and spectral data to verify identity and purity .
Related Compounds and Structural Analogues
Several structural analogues of 3-chloro-N,N-dimethylisoquinolin-1-amine have been reported, providing context for understanding its chemical properties and potential applications.
Key Structural Analogues
These related compounds provide valuable comparison points for understanding structure-activity relationships and reactivity patterns within this chemical family .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume